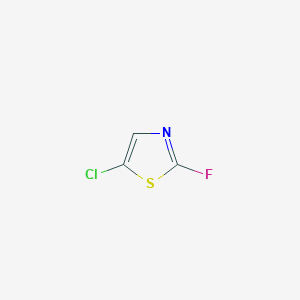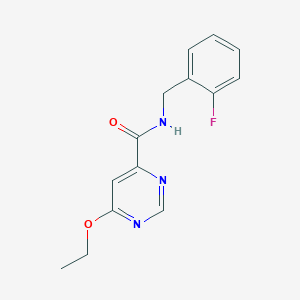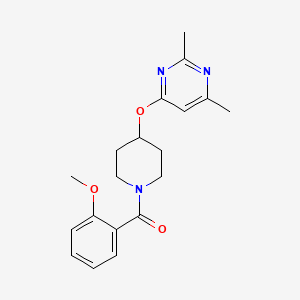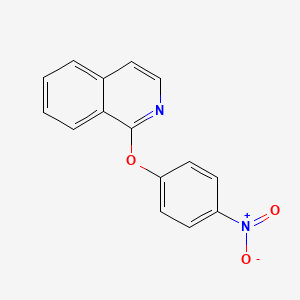
1-(4-Nitrophenoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Nitrophenoxy)isoquinoline” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline . It consists of a benzene ring fused to a pyridine ring . Isoquinoline and its derivatives are important components of many biologically active products .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of isoquinoline and its derivatives . These include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Chemical Reactions Analysis
Isoquinoline can undergo various chemical reactions . For example, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to produce isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación
Metabolic Studies and Carcinogenic Properties
- The metabolism of related compounds like 4-nitroquinoline-1-oxide, a known carcinogen, was studied, revealing an enzyme in rat liver that converts it to a more active carcinogenic form. This enzyme was found in normal liver and some hepatomas (Sugimura, Okabe, & Nagao, 1966).
Genotoxicity and Mutagenicity
- The clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a compound structurally related to 1-(4-Nitrophenoxy)isoquinoline, is linked to cytotoxicity and varies among cell types. It is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties (Brüsehafer et al., 2015).
Catalysis and Synthesis
- Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions, a process relevant to synthetic chemistry and potentially applicable to derivatives of this compound (Arokianathar et al., 2018).
Anticancer Research
- Derivatives of isoquinoline like isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antineoplastic activity, suggesting potential research avenues for this compound in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Anti-acetylcholinesterase Activity
- Nitro-containing tetrahydroprotoberberines, structurally related to this compound, have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases treatment (Huang et al., 2012).
Electronic and Photophysical Properties
- Theoretical studies on compounds like 4-hydroxyquinazoline and their nitration process provide insights into the electronic and photophysical properties of related compounds, potentially applicable to this compound (Makhloufi et al., 2018).
Environmental Contaminant Degradation
- A gene cluster in Rhodococcus opacus SAO101 involved in degrading p-Nitrophenol (structurally similar to this compound) suggests potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).
Direcciones Futuras
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research into the synthesis and potential applications of isoquinoline derivatives, including “1-(4-Nitrophenoxy)isoquinoline”.
Propiedades
IUPAC Name |
1-(4-nitrophenoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYFVSZYJKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


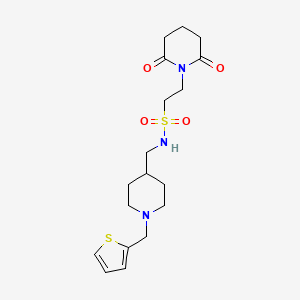
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454887.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
![ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2454891.png)

![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
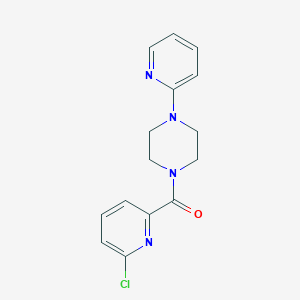
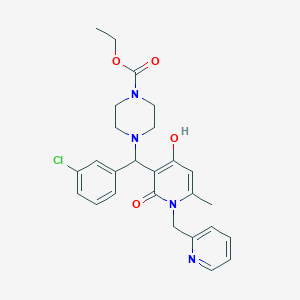
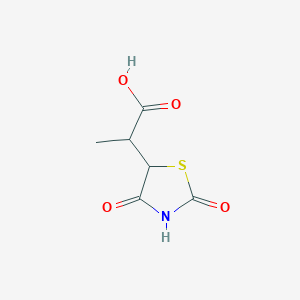
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
